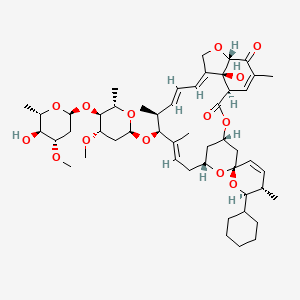

5-Dehydroxyl-5-oxodoramectin

Description

Contextualization within Avermectin (B7782182) and Milbemycin Analog Research

Avermectins and milbemycins represent a family of 16-membered macrocyclic lactones produced by soil-dwelling actinomycetes, most notably Streptomyces avermitilis. acs.org These compounds, including the well-known ivermectin and doramectin (B1670889), exhibit a broad spectrum of activity against nematodes and arthropods. acs.org Their mechanism of action involves the potentiation of glutamate-gated chloride ion channels, leading to paralysis and death of the target parasites. rsc.org

The research in this area has a rich history of creating semi-synthetic derivatives to enhance potency, broaden the spectrum of activity, and overcome emerging resistance. researchgate.net Doramectin itself is a testament to this, being a fermentation product of a specifically engineered strain of Streptomyces avermitilis. inchem.org 5-Dehydroxyl-5-oxodoramectin, a structural derivative of doramectin, fits squarely within this research paradigm. Its formal chemical name, 25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-5-oxo-avermectin A1a, precisely describes its relationship to the parent avermectin structure. klivon.com The exploration of such analogs is a cornerstone of modern medicinal and agricultural chemistry, aiming to refine the therapeutic window and efficacy of this vital class of compounds. researchgate.net

Significance of Structural Derivatives in Investigational Studies

The creation and investigation of structural derivatives like 5-Dehydroxyl-5-oxodoramectin are of paramount importance for several reasons. Firstly, they serve as crucial tools in understanding the structure-activity relationships (SAR) of the parent compound. By modifying specific functional groups, researchers can elucidate which parts of the molecule are essential for its biological activity. nih.gov Studies on avermectin derivatives have shown that modifications at various positions, including C5, can have a profound impact on their insecticidal and antiparasitic properties. nih.govresearchgate.net For instance, the presence of an unsubstituted hydroxyl group at the 5-position is generally considered to enhance activity. acs.org The "dehydroxyl-oxo" modification in 5-Dehydroxyl-5-oxodoramectin, therefore, represents a key alteration for probing the SAR at this critical position.

Secondly, such derivatives are often identified as metabolites of the parent drug. The biotransformation of doramectin has been investigated in several species, revealing that the drug undergoes O-demethylation and hydroxylation. fao.org While 5-Dehydroxyl-5-oxodoramectin has not been explicitly identified as a major metabolite in these published studies, its structure is consistent with the types of metabolic transformations observed for avermectins. Understanding the metabolic fate of a drug is essential for a complete pharmacological profile.

Finally, derivatives like 5-Dehydroxyl-5-oxodoramectin are significant as they are often found as impurities in the manufacturing process of the active pharmaceutical ingredient. klivon.compharmaffiliates.com As such, they are synthesized and characterized as reference standards to ensure the purity and quality of the final drug product. hpst.cznovachem.com.au

Chemical Identity of 5-Dehydroxyl-5-oxodoramectin

| Attribute | Information | Reference |

|---|---|---|

| CAS Number | 157483-78-8 | klivon.comdoveresearchlab.com |

| Molecular Formula | C50H72O14 | doveresearchlab.com |

| Molecular Weight | 897.11 g/mol | doveresearchlab.com |

| Synonyms | 25-Cyclohexyl-5-demethoxy-25-de(1-methylpropyl)-5-oxo-avermectin A1a | klivon.com |

Overview of Current Research Gaps and Future Directions for 5-Dehydroxyl-5-oxodoramectin

Despite its clear importance as a chemical entity related to doramectin, dedicated research focusing exclusively on 5-Dehydroxyl-5-oxodoramectin is notably scarce in publicly available scientific literature. This absence itself highlights significant research gaps and points toward promising future research directions.

A primary research gap is the lack of published data on the biological activity of 5-Dehydroxyl-5-oxodoramectin. While SAR studies of related compounds suggest that modification at the C5 position could lead to reduced activity, empirical data for this specific derivative is needed to confirm this. acs.org Future studies should therefore include in vitro and in vivo testing of 5-Dehydroxyl-5-oxodoramectin against a panel of relevant parasites and insects to determine its efficacy, or lack thereof.

Furthermore, while the synthesis of 5-Dehydroxyl-5-oxodoramectin is evidently achievable for its use as a reference standard, detailed synthetic routes and characterization data are not widely published. The development and publication of an efficient and scalable synthesis would be a valuable contribution to the field of medicinal chemistry.

Future research should also explore the potential for 5-Dehydroxyl-5-oxodoramectin to serve as a scaffold for the creation of novel semi-synthetic avermectins. The 5-oxo group offers a reactive handle for further chemical modifications that are not possible with the hydroxyl group of the parent doramectin, potentially leading to the discovery of new derivatives with unique properties.

Summary of Research Gaps and Future Directions

| Research Gap | Future Direction |

|---|---|

| Lack of biological activity data | Conduct in vitro and in vivo studies to determine the antiparasitic and insecticidal efficacy. |

| Unconfirmed status as a metabolite | Perform detailed metabolic profiling of doramectin in target species to identify and quantify 5-Dehydroxyl-5-oxodoramectin. |

| Limited public information on synthesis | Develop and publish efficient synthetic pathways and full characterization data. |

| Unexplored potential as a synthetic precursor | Utilize the 5-oxo group for the synthesis of novel avermectin derivatives with potentially enhanced properties. |

Properties

Molecular Formula |

C50H72O14 |

|---|---|

Molecular Weight |

897.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-cyclohexyl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |

InChI |

InChI=1S/C50H72O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

InChI Key |

BFKAXIQPZUKBJS-QYEATPFCSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Biotransformation Pathways of 5 Dehydroxyl 5 Oxodoramectin

Chemical Synthesis Approaches for Research Materials

The generation of 5-Dehydroxyl-5-oxodoramectin, primarily for use as an analytical reference standard or as an intermediate in the synthesis of other molecules, can be achieved through targeted chemical synthesis and derivatization from its parent compound, doramectin (B1670889).

Targeted Synthesis for Analytical Reference Standards

The targeted synthesis of 5-Dehydroxyl-5-oxodoramectin is crucial for the development of analytical methods to detect and quantify it as a potential impurity in doramectin bulk drug manufacturing. The most direct synthetic route involves the oxidation of the 5-hydroxy group of doramectin.

A documented method for the synthesis of related 5-oxo avermectins involves the use of oxidizing agents such as manganese dioxide or pyridinium (B92312) dichromate. unifiedpatents.com A specific patent discloses a method for synthesizing selamectin (B66261) where an initial key step is the oxidation of doramectin at the C-5 position to yield the 5-oxo derivative. wipo.int This process is carefully controlled to selectively target the C5 hydroxyl group without affecting other sensitive functionalities in the complex doramectin molecule.

Table 1: Reagents for Oxidation of Doramectin to 5-Dehydroxyl-5-oxodoramectin

| Reagent | Solvent | Reaction Conditions | Reference |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | unifiedpatents.com |

| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room Temperature | unifiedpatents.com |

| Wilkinson's Catalyst and Hydrogen | Tert-butyl alcohol | Not specified | wipo.int |

Derivatization Strategies from Parent Compounds

Derivatization of the parent compound, doramectin, is the principal strategy for obtaining 5-Dehydroxyl-5-oxodoramectin. This transformation is a critical step in the semi-synthesis of other commercially valuable avermectins. For instance, the synthesis of selamectin utilizes 5-Dehydroxyl-5-oxodoramectin as a key intermediate. The process begins with the oxidation of doramectin's C-5 hydroxyl group to a carbonyl group, which reduces the formation of impurities in subsequent reaction steps. wipo.int

Furthermore, the creation of 5-oxo avermectin (B7782182) derivatives is a common strategy in the development of novel insecticides. researchgate.net These derivatization reactions often involve the initial oxidation at the C5 position, followed by further modifications at other sites of the molecule, such as the formation of oxime esters. rsc.org

Biotransformation Pathways and Metabolic Origin in Research Models

The formation of 5-Dehydroxyl-5-oxodoramectin can also occur in biological systems through the metabolism of doramectin. This biotransformation is primarily mediated by enzymes within the host animal or by microbial organisms.

Enzymatic Formation of 5-Dehydroxyl-5-oxodoramectin

The metabolism of doramectin in animals such as cattle, pigs, rats, and dogs has been studied, revealing that the liver is a primary site of biotransformation. fao.org The enzymatic systems responsible for metabolizing xenobiotics, particularly the cytochrome P450 (CYP) monooxygenases, are implicated in the modification of doramectin. drugbank.commdpi.com

While specific studies detailing the direct isolation of 5-Dehydroxyl-5-oxodoramectin as a metabolite are not prevalent, the oxidation of a hydroxyl group to a ketone is a common reaction catalyzed by CYP enzymes. It is plausible that CYP isoforms, such as CYP3A4 which is known to metabolize doramectin, could catalyze the oxidation of the C5-hydroxyl group of doramectin to form 5-Dehydroxyl-5-oxodoramectin. mdpi.comdrugbank.com

Microbial transformation is another significant pathway for the formation of avermectin derivatives. Streptomyces species, the producers of avermectins, possess a variety of enzymes capable of modifying the avermectin scaffold. nih.gov Furthermore, studies on the degradation of doramectin in sheep manure have indicated that microbial communities, potentially including genera like Pseudomonas and Rhodococcus, contribute to its breakdown, a process that could involve oxidative transformations. researchgate.net

Identification of Biotransformation Intermediates

The elucidation of the complete biotransformation pathway to 5-Dehydroxyl-5-oxodoramectin involves the identification of transient intermediates. The initial stage of avermectin biosynthesis within Streptomyces avermitilis involves the formation of 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycon, indicating that a 5-oxo intermediate is a natural part of the biosynthetic cascade before subsequent reduction. acs.org

In the context of doramectin metabolism in animals, the primary identified metabolites are products of O-demethylation and hydroxylation at the 24-methyl group. fao.org The direct precursor to 5-Dehydroxyl-5-oxodoramectin in a metabolic pathway would be doramectin itself, with the transformation likely being a single enzymatic oxidation step.

Chemoenzymatic Synthesis for Structural Analogs

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce novel compounds. This approach is highly valuable for creating structural analogs of complex natural products like doramectin.

The generation of avermectin analogs can be achieved by feeding synthetic precursors to engineered strains of Streptomyces avermitilis. researchgate.net For instance, the production of doramectin itself relies on feeding cyclohexanecarboxylic acid to a mutant strain of S. avermitilis. mdpi.com By analogy, chemoenzymatic strategies could be developed to produce analogs of 5-Dehydroxyl-5-oxodoramectin.

This could involve using an engineered microorganism capable of producing the 5-oxo-aglycone, which can then be chemically modified. Alternatively, directed evolution of enzymes, such as cytochrome P450s or dehydrogenases, can be employed to create biocatalysts with altered substrate specificity, enabling the synthesis of novel avermectin structures with modifications at various positions. nih.govresearchgate.net The combination of biocatalytic steps with chemical synthesis offers a powerful platform for generating a diverse range of analogs for structure-activity relationship studies and the discovery of new therapeutic agents. chemrxiv.orgacs.org

Structural Elucidation and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are foundational in the structural elucidation of complex molecules. For a compound such as 5-Dehydroxyl-5-oxodoramectin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to determine its precise atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. In the analysis of doramectin (B1670889) and its derivatives, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for assigning the stereochemistry. sci-hub.se For 5-Dehydroxyl-5-oxodoramectin, the absence of the hydroxyl group at the C5 position and the presence of a ketone would lead to characteristic shifts in the NMR spectrum compared to doramectin.

¹H NMR Data for Doramectin (as a reference)

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1a | 3.45 |

| H-1b | 3.78 |

| H-2 | 5.45 |

| H-3 | 5.89 |

| H-4a | 2.25 |

| H-4b | 2.50 |

Note: This table is illustrative for doramectin and expected to differ for 5-Dehydroxyl-5-oxodoramectin, particularly around the C5 position.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. sci-hub.se For 5-Dehydroxyl-5-oxodoramectin, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) would be used to confirm its molecular formula. Tandem mass spectrometry (MS/MS) would further reveal characteristic fragmentation patterns, aiding in the structural confirmation by identifying key substructures. nih.govnih.gov The fragmentation would likely show losses of the sugar moieties and characteristic cleavages of the macrocyclic lactone ring.

Expected ESI-HRMS Data for 5-Dehydroxyl-5-oxodoramectin

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | [Value] | [Value] |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sci-hub.se In 5-Dehydroxyl-5-oxodoramectin, the key functional groups would include the ester of the lactone, the ketone at C5, hydroxyl groups of the sugar, and C-O-C ether linkages. The presence of the ketone would be confirmed by a strong absorption band in the region of 1700-1725 cm⁻¹.

Characteristic IR Absorption Bands for Avermectins

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3400-3500 |

| C-H (alkane) | 2850-2970 |

| C=O (lactone) | ~1715 |

| C=O (ketone) | 1700-1725 |

Chromatographic Separation Techniques for Purity Assessment in Research Samples

Chromatographic techniques are vital for separating and purifying compounds, as well as for assessing the purity of research samples. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of avermectins. iacademic.infoscielo.br

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is widely used for the quality control of avermectins. scielo.br A typical HPLC method for the analysis of doramectin and its derivatives would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with water. scielo.br Detection is often performed using a UV detector or a mass spectrometer (LC-MS). nih.goviacademic.info For the analysis of impurities in doramectin bulk drug, preparative HPLC can be used for their isolation and subsequent characterization. sci-hub.se

Typical HPLC Parameters for Avermectin (B7782182) Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~245-250 nm or MS |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, non-volatile molecules like avermectins. However, GC can be employed for the analysis of volatile derivatives of these compounds. nih.gov Derivatization is a process where the analyte is chemically modified to make it more volatile and thermally stable. For avermectins, this could involve silylation of the hydroxyl groups. nih.gov While less common than HPLC, GC-MS could provide high-resolution separation and sensitive detection for certain applications. nih.gov

Considerations for GC Analysis of Avermectin Derivatives

| Step | Description |

|---|---|

| Derivatization | Conversion of hydroxyl groups to more volatile groups (e.g., silyl (B83357) ethers). |

| Column | A non-polar or medium-polarity capillary column. |

| Injection | Splitless injection is often preferred for trace analysis. |

X-ray Crystallography for Crystalline Form Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is instrumental in the structural elucidation of complex organic molecules, including doramectin and its derivatives like 5-Dehydroxyl-5-oxodoramectin. The ability to obtain a single crystal of a compound allows researchers to determine its absolute configuration, conformational details, and intermolecular interactions within the crystal lattice. This information is crucial for confirming the chemical structure, understanding the compound's physical properties, and for quality control in pharmaceutical manufacturing.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, leading to a detailed model of the molecular structure.

For a compound like 5-Dehydroxyl-5-oxodoramectin, X-ray crystallography would definitively confirm the position of the oxo- group at the C-5 position and the absence of the hydroxyl group. Furthermore, it would reveal the conformation of the macrocyclic lactone ring and the orientation of its various substituents.

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format. The following interactive table provides an example of the type of crystallographic data that would be generated for a crystalline form of a doramectin derivative.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P212121 | The space group provides a detailed description of the symmetry elements of the unit cell. |

| a (Å) | 10.123 | The lengths of the unit cell axes. |

| b (Å) | 15.456 | |

| c (Å) | 32.789 | |

| α (°) | 90 | The angles between the unit cell axes. |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (Å3) | 5123.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm3) | 1.165 | The theoretical density of the crystal. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Investigation of Molecular Mechanisms of Action of 5 Dehydroxyl 5 Oxodoramectin in Research Models

Ligand-Receptor Interaction Studies

The primary mode of action for avermectins involves their interaction with specific ligand-gated ion channels in invertebrates.

Avermectins are known to potentiate the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. They are thought to bind to an allosteric site on GABA-gated chloride channels, distinct from the GABA binding site itself. This binding is proposed to stabilize the open conformation of the channel, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to an inhibitory effect on neurotransmission. While direct studies on 5-Dehydroxyl-5-oxodoramectin are absent, its structural similarity to doramectin (B1670889) suggests it would likely exhibit a similar modulatory effect on GABA receptors.

The principal targets of avermectins in invertebrates are glutamate-gated chloride channels (GluCls), which are not present in vertebrates. Ivermectin, a closely related compound, has been shown to bind to a cleft at the transmembrane domain interface of adjacent subunits of the C. elegans α-GluClR. This binding locks the channel in an open state, leading to a persistent influx of chloride ions and subsequent paralysis of pharyngeal and somatic muscles in nematodes. It is highly probable that 5-Dehydroxyl-5-oxodoramectin would interact with GluCls in a comparable manner. At higher concentrations, avermectins can also interact with other Cys-loop receptors, including nicotinic acetylcholine (B1216132) receptors and 5-HT3 receptors, although with lower affinity.

Cellular Signaling Pathway Perturbation Analysis

The downstream consequences of receptor binding involve significant alterations in cellular signaling.

The sustained chloride ion influx triggered by the interaction of avermectins with GABA and glutamate-gated chloride channels is the primary signaling event. This prolonged hyperpolarization can disrupt calcium homeostasis and other ion-dependent signaling pathways within the cell. The specific intracellular cascades that are modulated as a direct consequence of 5-Dehydroxyl-5-oxodoramectin's action have not been empirically determined. Research in this area would involve measuring changes in second messengers and the activity of key protein kinases and phosphatases following cellular exposure to the compound.

Alterations in cellular signaling can ultimately lead to changes in gene expression and the proteomic landscape of the cell. To date, no studies have been published that specifically profile the gene expression or proteomic changes in cells treated with 5-Dehydroxyl-5-oxodoramectin. Such studies would be crucial for a comprehensive understanding of its mechanism of action, potentially revealing novel targets and pathways affected by the compound. Techniques such as RNA-sequencing and mass spectrometry-based proteomics would be employed for these analyses.

Comparative Mechanistic Analysis with Parent Doramectin and Other Derivatives

A comparative analysis of the molecular mechanisms of 5-Dehydroxyl-5-oxodoramectin with its parent compound, doramectin, would be essential to understand the impact of the structural modification at the C-5 position. The replacement of the hydroxyl group with a ketone in 5-Dehydroxyl-5-oxodoramectin could potentially alter its binding affinity and efficacy at target receptors.

The table below presents a hypothetical comparison based on the known pharmacology of the avermectin (B7782182) class, highlighting the parameters that would need to be experimentally determined for a definitive comparison.

| Compound | Binding Affinity for GABA Receptor (Hypothetical Kd) | Potency at GluCls (Hypothetical EC50) | Effect on Chloride Influx |

| Doramectin | To be determined | To be determined | Potentiates |

| 5-Dehydroxyl-5-oxodoramectin | To be determined | To be determined | Presumed to potentiate |

This comparative approach would elucidate the structure-activity relationships within this class of compounds and could guide the development of more potent and selective derivatives.

Structure Activity Relationship Sar Studies Centered on 5 Dehydroxyl 5 Oxodoramectin

Impact of C-5 Oxidation and Dehydroxylation on Receptor Binding Affinity

The modification at the C-5 position, specifically the conversion of the hydroxyl group in doramectin (B1670889) to a ketone in 5-Dehydroxyl-5-oxodoramectin, is predicted to have a profound effect on the molecule's interaction with its biological targets, primarily glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.

Historically, SAR studies on avermectins have demonstrated that the presence of a free hydroxyl group at the C-5 position is generally favorable for high potency. The 'B' series of avermectins, which possess a C-5 hydroxyl group, are typically more active than the 'A' series, which feature a methoxy (B1213986) group at the same position. This suggests that the hydroxyl group may participate in crucial hydrogen bonding interactions within the receptor's binding pocket, thereby enhancing the affinity of the ligand.

The oxidation of the C-5 hydroxyl to a ketone, as seen in 5-Dehydroxyl-5-oxodoramectin, removes the hydrogen bond donating capability of this functional group. While the carbonyl oxygen can still act as a hydrogen bond acceptor, this alteration in electronic and steric properties would undoubtedly change the nature of the interaction with the receptor. It is plausible that this modification could lead to a decrease in binding affinity and, consequently, a reduction in biological activity compared to the parent compound, doramectin.

Furthermore, the "dehydroxyl" nomenclature, coupled with the "oxo" designation, implies the complete removal of the hydroxyl functionality and its replacement with a ketone. This structural change is significant and is a common step in the synthesis of other C-5 modified avermectin (B7782182) analogs, such as C-5-oxime derivatives, which have shown potent insecticidal activity. This indicates that while the 5-oxo derivative itself may not be the most potent analog, it serves as a critical intermediate for generating further structural diversity.

| Compound | C-5 Modification | Predicted Impact on Receptor Binding Affinity |

| Doramectin | Hydroxyl (-OH) | High affinity due to hydrogen bond donation and acceptance. |

| 5-Dehydroxyl-5-oxodoramectin | Ketone (=O) | Potentially reduced affinity due to loss of H-bond donation. |

| Avermectin A-series | Methoxy (-OCH3) | Generally lower affinity than B-series. |

| C-5 Oxime Analogs | Oxime (=N-OH) | Can exhibit high affinity, indicating tolerance for larger C-5 substituents. |

Stereochemical Influence on Biological Interactions

The stereochemistry of the avermectin macrocycle is a well-established determinant of its biological activity. The rigid, complex three-dimensional structure of these molecules dictates a precise orientation within the binding sites of their target receptors. Any alteration to the stereocenters can lead to a significant loss of potency.

| Stereochemical Feature | General Importance in Avermectins | Predicted Influence in 5-Dehydroxyl-5-oxodoramectin |

| C-21 Spiroketal Configuration | Absolutely critical for activity. | Maintained and remains a key determinant of activity. |

| Overall Macrocycle Conformation | Essential for fitting into the receptor binding pocket. | Locally altered by the C-5 ketone, potentially affecting the optimal binding conformation. |

| C-5 Stereocenter | Contributes to the overall 3D structure. | Eliminated, leading to a localized flattening of the ring at this position. |

Design and Synthesis of Analogs for Mechanistic Elucidation

The synthesis of analogs based on the 5-Dehydroxyl-5-oxodoramectin scaffold is a logical step for further mechanistic elucidation and the development of novel antiparasitic agents. The C-5 ketone provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

A key example from the broader avermectin literature is the use of 5-oxo intermediates to synthesize 5-oxime derivatives. The reaction of 5-oxoavermectins with hydroxylamine (B1172632) or its derivatives yields a range of C-5 oximes that have demonstrated significant and sometimes selective insecticidal activity. This suggests that the region around the C-5 position can accommodate bulky substituents, and that these substituents can form new, favorable interactions with the target receptor.

The synthesis of 5-Dehydroxyl-5-oxodoramectin itself is typically achieved through the selective oxidation of the C-5 hydroxyl group of doramectin. This transformation is a critical step in accessing a wide array of C-5 analogs.

Synthetic Pathway to C-5 Analogs:

Doramectin (C-5 OH) → [Oxidation] → 5-Dehydroxyl-5-oxodoramectin (C-5 =O) → [Further Derivatization] → C-5 Modified Analogs (e.g., Oximes, Hydrazones)

The biological evaluation of a library of such analogs would provide invaluable data for understanding the steric and electronic requirements of the receptor's binding pocket in the vicinity of the C-5 position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can be employed to correlate the structural features of a series of compounds with their biological activity. For a molecule like 5-Dehydroxyl-5-oxodoramectin and its potential analogs, QSAR studies could provide predictive insights for designing more potent derivatives.

A QSAR model for C-5 modified doramectin analogs would typically involve the calculation of a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Describing the distribution of charge (e.g., partial charges on atoms, dipole moment). The introduction of the polar ketone at C-5 would significantly alter local electronic descriptors.

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters like Taft's Es). The planarity of the C-5 ketone would be a key steric descriptor.

Hydrophobic: Quantifying the lipophilicity of the molecule (e.g., logP). The change from a hydroxyl to a ketone would also modulate the hydrophobicity.

By generating a dataset of C-5 analogs and their corresponding biological activities (e.g., receptor binding affinities or insecticidal/anthelmintic potencies), a mathematical model can be developed to predict the activity of novel, yet-to-be-synthesized compounds. This approach would be invaluable in prioritizing synthetic targets and in gaining a deeper understanding of the key molecular features driving the biological activity of this class of doramectin derivatives.

| QSAR Descriptor Type | Relevance to 5-Dehydroxyl-5-oxodoramectin |

| Electronic (e.g., Mulliken charges) | The C-5 carbonyl group introduces a significant localized dipole. |

| Steric (e.g., Molecular Shape Indices) | The change from a tetrahedral to a trigonal planar geometry at C-5 alters the local and potentially the global shape. |

| Hydrophobic (e.g., LogP) | The conversion of the C-5 hydroxyl to a ketone will affect the overall lipophilicity of the molecule. |

Analytical Methodologies for Detection and Quantification of 5 Dehydroxyl 5 Oxodoramectin in Research Matrices

Development and Validation of Chromatographic-Mass Spectrometric Methods (LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of avermectins, including doramectin (B1670889) and its metabolites, due to its high sensitivity and selectivity. researchgate.netscielo.br These methods are essential for accurately identifying and quantifying trace amounts of the compound in complex biological samples. Both positive and negative electrospray ionization (ESI) modes can be utilized, with positive ion ESI often providing greater sensitivity for doramectin. researchgate.netresearchgate.net

Sample Preparation Techniques for Complex Biological Matrices (e.g., cell lysates, tissue homogenates)

Effective sample preparation is critical to remove interfering substances from complex biological matrices and to concentrate the analyte before LC-MS/MS analysis. Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For avermectins, LLE with acetonitrile (B52724) followed by a clean-up step with hexane (B92381) is a common approach to separate the lipophilic analytes from the aqueous matrix components. scispace.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is widely used for cleaning up and concentrating avermectins from tissue and milk extracts. researchgate.netresearchgate.net C18 cartridges are frequently employed, where the analyte is adsorbed onto the solid phase, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for its simplicity and efficiency. chromatographyonline.com The process involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. usda.gov A subsequent dispersive SPE (dSPE) step with sorbents such as C18 is used to remove remaining matrix components like lipids. scielo.brchromatographyonline.com This method has been successfully applied to the analysis of avermectins in various tissues. scielo.brchromatographyonline.commdpi.com

Isotopic Internal Standard Utilization for Enhanced Accuracy

To ensure the highest level of accuracy and precision, stable isotope-labeled internal standards are employed in quantitative LC-MS/MS methods. mdpi.com An ideal internal standard for 5-dehydroxyl-5-oxodoramectin would be its deuterated or ¹³C-labeled analogue. However, if a specific labeled standard is not commercially available, researchers may use labeled versions of the parent compound (e.g., ivermectin-d2) or other closely related avermectins like abamectin (B1664291) as an internal standard. mdpi.comresearchgate.netiaea.org The use of an internal standard corrects for analyte loss during sample preparation and variations in instrument response, which is crucial for robust and reliable quantification. mdpi.com

Method Sensitivity, Selectivity, and Robustness for Research Applications

Validated LC-MS/MS methods for avermectins demonstrate excellent sensitivity, selectivity, and robustness, making them suitable for demanding research applications. researchgate.net

Sensitivity: Limits of detection (LOD) and quantification (LOQ) are key performance indicators. For doramectin and related compounds, LC-MS/MS methods can achieve LOQs in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range in complex matrices like tissue and milk. researchgate.netresearchgate.net For instance, a validated UHPLC-MS/MS method for doramectin in bovine plasma achieved an LOQ of 1 ng/mL, with an even lower LOD of 0.03 ng/mL. mdpi.com

Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity. researchgate.net By monitoring specific precursor-to-product ion transitions, the instrument can differentiate the target analyte from co-eluting matrix components, thereby minimizing the risk of false-positive results. scielo.br

Robustness: Method validation according to international guidelines like those from the International Conference on Harmonisation (ICH) ensures the method is robust. nih.goveuropa.eu This includes evaluating parameters such as linearity, accuracy (expressed as percent recovery), and precision (repeatability and intermediate precision). scielo.br For avermectins, recovery values typically range from 70% to over 110%, with relative standard deviations (RSD) for precision being below 15-20%. researchgate.netscielo.br

The table below summarizes typical validation parameters for LC-MS/MS analysis of doramectin in biological matrices, which would be analogous for its 5-dehydroxyl-5-oxo derivative.

Table 1: Representative LC-MS/MS Method Validation Parameters for Doramectin Analysis

| Parameter | Matrix | Typical Value/Range | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | Bovine Plasma | 1 ng/mL | mdpi.com |

| Bovine Tissue | 0.17-2.27 µg/kg | researchgate.net | |

| Milk | 0.5-60 µg/kg (ppb) | researchgate.netresearchgate.net | |

| Limit of Detection (LOD) | Bovine Plasma | 0.03 ng/mL | mdpi.com |

| Bovine Tissue | 0.05-0.68 µg/kg | researchgate.net | |

| Milk | 0.06-0.19 µg/kg (ppb) | researchgate.netresearchgate.net | |

| Recovery | Ovine Muscle | 91.2 - 112.3% | scielo.br |

| Bovine Tissue | 62.4 - 104.5% | researchgate.net | |

| Bovine Liver & Muscle | 70.3 - 93.7% | researchgate.net | |

| Precision (RSD) | Ovine Muscle | 7 - 14% | scielo.br |

| Bovine Tissue | <15% | researchgate.net |

Spectrophotometric and Fluorometric Assay Development

While less common than mass spectrometric methods for research involving complex matrices, spectrophotometric and fluorometric methods can be developed for avermectin (B7782182) analysis.

Spectrophotometry: Direct UV spectrophotometry can be used, as avermectins exhibit a characteristic UV absorbance maximum around 245 nm. nih.govnih.gov However, this method lacks the selectivity required for complex biological samples due to potential interference from other UV-absorbing compounds. nih.gov Its application is more suited for analyzing drug substances or simple formulations. nih.gov

Fluorometry: A more sensitive and selective approach involves derivatization to create a fluorescent product. Avermectins can be dehydrated in the presence of a catalyst, such as sulfuric acid or trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole, to form a stable, aromatic derivative that fluoresces strongly. sapub.orgnih.govscirp.org This allows for detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). sapub.orgnih.govfda.gov The derivatized product is typically excited at a wavelength around 365 nm and emission is measured at approximately 470 nm. researchgate.netnih.gov This method can achieve low limits of quantification (e.g., 22-58 ng/L in water) and has been validated for various matrices, including milk and tissue. researchgate.netsapub.orgnih.gov

Immunoassays for High-Throughput Screening in Research Settings

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for screening large numbers of samples for the presence of avermectins. nih.govpnas.orgmdpi.com

These assays are typically based on a competitive format, where the analyte in the sample competes with a labeled form of the drug for a limited number of antibody binding sites. assaygenie.com The signal generated is inversely proportional to the concentration of the analyte in the sample. assaygenie.com

Commercial ELISA kits are available for doramectin and can detect it at low ppb levels in matrices like milk. assaygenie.com A key characteristic of these immunoassays is their cross-reactivity profile. The antibodies used often recognize a common epitope on the avermectin structure, leading to cross-reactivity with other related compounds like ivermectin and abamectin. assaygenie.comcabidigitallibrary.org While this lack of absolute specificity makes them unsuitable for definitive quantification of a single metabolite, it makes them excellent tools for rapid screening to identify potentially positive samples that can then be subjected to confirmatory analysis by LC-MS/MS. cabidigitallibrary.orgnih.gov Biochip array technology also employs this immunoassay principle for the simultaneous screening of multiple avermectins. cabidigitallibrary.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-Dehydroxyl-5-oxodoramectin |

| Abamectin |

| Doramectin |

| Eprinomectin |

| Ivermectin |

| Moxidectin |

| N-methylimidazole |

Preclinical Research Model Investigations for Mechanistic Insights into 5 Dehydroxyl 5 Oxodoramectin

In vitro Cellular Model Systems for Biological Interaction Assessment

There is no information available on specific cell lines or culture conditions used to assess the target engagement of 5-Dehydroxyl-5-oxodoramectin. Furthermore, no studies utilizing reporter gene assays to investigate its effects on cellular pathways have been published.

Exploratory Animal Model Studies for Biotransformation and Distribution Analysis

No data exists on the species-specific metabolic profiling of 5-Dehydroxyl-5-oxodoramectin. Similarly, there are no reports on its tissue distribution or clearance kinetics in any research animals.

Pharmacodynamic Biomarker Identification in Preclinical Research

There is no information regarding the identification or use of pharmacodynamic biomarkers to monitor the biological effects of 5-Dehydroxyl-5-oxodoramectin in preclinical studies.

Computational and Theoretical Studies of 5 Dehydroxyl 5 Oxodoramectin

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in understanding how 5-Dehydroxyl-5-oxodoramectin and related avermectins interact with their biological targets. These computational techniques predict the binding poses and affinities of a ligand to a receptor, providing a basis for understanding its mechanism of action.

Recent studies have extensively used these methods to explore the interactions of avermectins with various protein targets. For instance, molecular docking studies on avermectin (B7782182) family compounds, including doramectin (B1670889), have been conducted to investigate their binding to proteins like β-tubulin. longdom.org These studies often reveal high binding scores, suggesting strong interactions with the target protein. longdom.orglongdom.org In one such study, doramectin exhibited a significant binding score of -8.9 Kcal/mol with β-tubulin. longdom.orglongdom.org

Molecular dynamics (MD) simulations further refine the understanding of these interactions by modeling the dynamic behavior of the ligand-protein complex over time. tandfonline.comresearchgate.net A 100ns-long MD simulation, for example, can be used to assess the stability of the docked pose. mdpi.com The root-mean-square deviation (RMSD) of the ligand is a key metric in these simulations, with stable binding indicated by RMSD values typically between 2 Å and 4 Å. mdpi.com For ivermectin, a structurally similar avermectin, MD simulations have shown stable binding to various receptors. mdpi.com

Steered molecular dynamics (SMD) is another technique used to investigate the forces required to unbind a ligand from its target, providing further insights into the strength of the interaction. tandfonline.comresearchgate.netresearchgate.net

Table 1: Representative Molecular Docking and Dynamics Data for Avermectin Analogs

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability (RMSD) |

| Ivermectin Dimer | Impα/β1 heterodimer | -12.2 | Not Specified | Good structural stability tandfonline.comresearchgate.net |

| Ivermectin | Spike Protein | -2.9 | N61, R415 | ~2.5 Å mdpi.com |

| Ivermectin | CD147 | -2.7 (E43), -4.1 (K54) | E43, K54, L46 | Stable after 60 ns mdpi.com |

| Ivermectin | α7nAChr | -6.8 (K86), -3.0 (N106) | K86, N106, H85 | Not Specified |

| Doramectin | β-tubulin | -8.9 | Not Specified | Not Specified |

This table is generated based on available data for avermectin analogs and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. oatext.com These calculations can provide insights into properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. oatext.comresearchgate.net

For avermectins like ivermectin, quantum chemistry has been used to analyze their potential as oxidizing or reducing agents in interactions with neurotransmitters. researchgate.net Such studies can calculate the Electron Transfer Coefficient (ETC) to predict the likelihood of redox reactions. researchgate.net The analysis of the electrostatic potential can reveal regions of the molecule that are more susceptible to nucleophilic or electrophilic attack. researchgate.net

These computational methods are valuable for understanding the intrinsic chemical properties of 5-Dehydroxyl-5-oxodoramectin, which are dictated by its unique arrangement of functional groups. The modification at the C5 position, introducing a ketone, would significantly alter the electronic properties compared to doramectin, influencing its reactivity and interaction with biological targets.

Table 2: Illustrative Quantum Chemical Properties of Avermectin-like Scaffolds

| Property | Description | Potential Significance for 5-Dehydroxyl-5-oxodoramectin |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap generally indicates higher chemical reactivity. |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identifies regions prone to electrostatic interactions with target proteins. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

This table presents theoretical properties and their general significance. Specific values for 5-Dehydroxyl-5-oxodoramectin would require dedicated calculations.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like 5-Dehydroxyl-5-oxodoramectin is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. ethz.chresearchgate.netyoutube.commdpi.com

Computational methods can map the potential energy surface of the molecule as a function of its rotatable bonds. ethz.ch This "energy landscape" reveals the different conformational states and the energy barriers between them. For complex macrocyclic lactones, identifying the preferred conformations is crucial for understanding how they fit into the binding sites of their targets. rsc.org

De Novo Design Principles Informed by 5-Dehydroxyl-5-oxodoramectin Scaffold

The unique structural features of the 5-Dehydroxyl-5-oxodoramectin scaffold can inform the principles of de novo protein and drug design. bakerlab.orgbiorxiv.orgnih.gov De novo design involves the creation of novel molecular structures with desired functions, rather than modifying existing ones. bakerlab.orgnih.gov

The avermectin macrocycle is a privileged scaffold in medicinal chemistry due to its potent biological activities. acs.org By understanding the structure-activity relationships of compounds like 5-Dehydroxyl-5-oxodoramectin, medicinal chemists can design new molecules that retain the beneficial features of the scaffold while improving properties like target specificity and metabolic stability.

For example, the rigidified conformation resulting from the C5-oxo group could be a desirable feature to incorporate into new designs to reduce conformational entropy upon binding, potentially leading to higher affinity. The scaffold can also serve as a starting point for creating libraries of new compounds for screening against a wide range of biological targets. researchgate.net The principles learned from studying this and other avermectin derivatives contribute to the broader field of designing complex, biologically active molecules. rsc.orgbeilstein-journals.org

Role of 5 Dehydroxyl 5 Oxodoramectin in Understanding Resistance Mechanisms

Investigation of Its Contribution to or Modulation of Antiparasitic Resistance

Antiparasitic resistance is a significant concern in both veterinary and human medicine, limiting the efficacy of treatments. nih.govnih.gov Resistance to anthelmintics like doramectin (B1670889) can arise from several mechanisms, including alterations in the drug's target site, increased drug efflux from the parasite's cells, and enhanced metabolic detoxification of the drug. cabidigitallibrary.org

Studies have shown that the repeated use of doramectin can lead to the selection of resistant parasite populations. For instance, research on gastrointestinal nematodes in sheep has demonstrated the emergence of resistance to doramectin. cabidigitallibrary.org The development of resistance is a complex process influenced by the biology of the parasite, the host's immune system, and treatment practices. nih.gov

Studies on Microbial Biotransformation and Detoxification Pathways

The biotransformation of doramectin has been studied in various animal species. The primary metabolic pathways involve O-demethylation of the distal saccharide ring and hydroxylation at the 24-methyl group. fao.org These modifications result in metabolites that are more polar than the parent compound, facilitating their excretion. fao.org

Microbial biotransformation is a recognized mechanism for altering the structure and activity of various compounds, including drugs. nih.govnih.gov While specific studies on the microbial biotransformation of 5-Dehydroxyl-5-oxodoramectin are absent, the general principles of microbial metabolism suggest that microorganisms could potentially modify this compound through reactions such as hydroxylation, demethylation, or glycosylation. nih.gov Such biotransformations can either detoxify the compound or, in some cases, lead to the formation of new active molecules. nih.gov

Genetic and Epigenetic Factors Influencing Compound Metabolism in Target Organisms

The metabolism and efficacy of avermectins, the class of compounds to which doramectin belongs, can be influenced by genetic factors in the host. A well-documented example is the role of the multidrug resistance gene (MDR1), which encodes for P-glycoprotein, a membrane transporter that actively pumps a wide range of substances out of cells. Variations in the MDR1 gene can lead to differences in drug distribution and metabolism, affecting both the efficacy and toxicity of avermectins.

Epigenetic modifications, such as DNA methylation and histone modifications, are also known to regulate gene expression, including genes involved in drug metabolism and transport. frontiersin.orgnih.govturkmedstudj.com While no specific research has linked epigenetic factors to the metabolism of 5-Dehydroxyl-5-oxodoramectin, this is an active area of research for many drugs, as epigenetic changes can contribute to inter-individual differences in drug response and the development of drug resistance. frontiersin.org

Future Directions and Emerging Research Avenues for 5 Dehydroxyl 5 Oxodoramectin

Advanced Analytical Technologies for Trace Analysis in Research

The ability to detect and quantify minute concentrations of 5-Dehydroxyl-5-oxodoramectin is fundamental to understanding its environmental fate, metabolic profile, and potential biological interactions. Future research will heavily rely on the application of sophisticated analytical methodologies capable of trace-level analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the analysis of related compounds like doramectin (B1670889). fao.orgniscair.res.in These techniques offer high sensitivity and selectivity, allowing for the detection of residues in complex matrices such as soil, water, and biological tissues. nih.govresearchgate.net

Further advancements, such as the use of ultra-high-performance liquid chromatography (UHPLC), can significantly reduce analysis time while improving chromatographic resolution. preprints.org The development of multi-residue methods, capable of simultaneously quantifying a range of avermectins, including doramectin and its derivatives, will be crucial for comprehensive environmental and metabolic studies. nih.govjfda-online.com The establishment of validated analytical methods for 5-Dehydroxyl-5-oxodoramectin, with defined limits of detection (LOD) and quantification (LOQ), will be a critical first step in enabling these future research endeavors. niscair.res.in

| Analytical Technique | Application for Avermectin-Related Compounds | Potential Advantage for 5-Dehydroxyl-5-oxodoramectin Research |

|---|---|---|

| HPLC with Fluorescence Detection (HPLC-FLD) | Simultaneous determination of abamectin (B1664291), doramectin, ivermectin, and other avermectins in various matrices after derivatization. jfda-online.comresearchgate.net | Offers a sensitive and cost-effective method for routine analysis in well-characterized matrices. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmation and quantification of doramectin at trace levels in tissues and environmental samples. fao.orgniscair.res.innih.gov | Provides high selectivity and sensitivity, enabling trace analysis in complex biological and environmental samples. |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Rapid and sensitive determination of avermectin (B7782182) residues in various food and environmental matrices. preprints.org | Increases throughput and improves separation efficiency for complex mixtures of metabolites and impurities. |

High-Throughput Screening Platforms for Novel Biological Interactions

High-throughput screening (HTS) platforms offer a powerful approach to rapidly assess the biological activity of compounds like 5-Dehydroxyl-5-oxodoramectin against a vast array of biological targets. Such platforms have been instrumental in the discovery of new anthelmintic agents by screening large compound libraries. mdpi.comacs.orgbiorxiv.org By adapting these methodologies, researchers can explore the potential biological interaction profile of 5-Dehydroxyl-5-oxodoramectin beyond its presumed anthelmintic activity.

HTS assays can be designed to investigate interactions with specific molecular targets, such as ion channels, receptors, or enzymes, or to assess phenotypic changes in whole organisms, such as the model organism Caenorhabditis elegans. mdpi.com The use of automated imaging and analysis systems allows for the rapid and quantitative assessment of a compound's effects, facilitating the identification of "hit" compounds with desired biological activity. nih.gov Future HTS campaigns focusing on 5-Dehydroxyl-5-oxodoramectin could uncover novel therapeutic applications or provide insights into its mechanism of action.

| HTS Platform/Assay Type | Example Application with Avermectins | Potential for 5-Dehydroxyl-5-oxodoramectin Research |

|---|---|---|

| Whole-organism screening using Caenorhabditis elegans | Screening of compound libraries for anthelmintic activity, with ivermectin often used as a positive control. mdpi.com | Rapidly assess anthelmintic potential and identify novel phenotypic effects. |

| Larval development and motility assays | Used in HTS to identify compounds that inhibit the development and motility of parasitic nematodes. acs.orgbiorxiv.org | Quantify the potency and efficacy against various parasitic life stages. |

| Target-based screening | Screening of compounds against specific molecular targets known to be involved in parasite viability. | Elucidate the specific molecular targets and mechanism of action. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the mechanism of action of 5-Dehydroxyl-5-oxodoramectin and its effects on biological systems can be achieved through the integration of multiple "omics" data streams, including genomics, transcriptomics, proteomics, and metabolomics. biobide.commdpi.com This multi-omics approach provides a holistic view of the molecular changes induced by the compound, from the level of gene expression to alterations in protein and metabolite profiles.

For instance, transcriptomic analysis of organisms exposed to 5-Dehydroxyl-5-oxodoramectin could reveal changes in gene expression patterns, highlighting the biological pathways that are affected. usda.gov Proteomic and metabolomic studies can then provide further insight into the functional consequences of these changes at the protein and small molecule levels. The integration of these datasets can help to construct detailed models of the compound's mechanism of action and identify potential biomarkers of exposure or effect. nih.gov A similar multi-omics approach has been successfully applied to enhance the production of doramectin in Streptomyces avermitilis, demonstrating the power of this strategy in understanding and manipulating complex biological systems. researchgate.net

| Omics Technology | Potential Application for 5-Dehydroxyl-5-oxodoramectin Research | Expected Insights |

|---|---|---|

| Genomics | Comparative genomics of susceptible and resistant organisms. | Identification of genetic markers associated with sensitivity or resistance. |

| Transcriptomics | Analysis of gene expression changes in target organisms upon exposure. usda.gov | Elucidation of affected signaling pathways and regulatory networks. |

| Proteomics | Profiling of protein expression and post-translational modifications. | Identification of direct protein targets and downstream functional effects. |

| Metabolomics | Analysis of changes in the metabolic profile of treated organisms. | Understanding of the impact on metabolic pathways and cellular physiology. |

Development of Isotopic Analogs for Advanced Research Probes

The synthesis of isotopically labeled analogs of 5-Dehydroxyl-5-oxodoramectin represents a significant future direction for in-depth mechanistic and metabolic studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule creates a "heavy" version that is chemically identical to the unlabeled compound but can be distinguished by mass spectrometry.

These isotopic analogs can serve as invaluable research probes for a variety of applications. In metabolic studies, they can be used to trace the biotransformation of the parent compound and identify its metabolites with high confidence. Isotopic labeling is a definitive approach to elucidate reaction mechanisms, as has been demonstrated in studies of complex enzymatic reactions. mdpi.com Furthermore, isotopically labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, enabling highly accurate and precise measurements in complex biological matrices. The use of labeled precursors has also been fundamental in understanding the biosynthesis of the avermectin backbone. nih.govnih.gov

| Application of Isotopic Analogs | Description | Advantage in 5-Dehydroxyl-5-oxodoramectin Research |

|---|---|---|

| Metabolic Profiling | Tracing the fate of the compound in biological systems to identify and characterize metabolites. | Unambiguous identification of metabolic products and elucidation of biotransformation pathways. |

| Quantitative Analysis (Isotope Dilution Mass Spectrometry) | Use as internal standards to correct for matrix effects and variations in sample preparation and instrument response. | Enables highly accurate and precise quantification of the compound and its metabolites in complex samples. |

| Mechanistic Studies | Investigating the mechanism of action by tracking the incorporation or transformation of the labeled compound. mdpi.com | Provides direct evidence for molecular interactions and enzymatic transformations. |

| Biosynthetic Pathway Elucidation | Feeding labeled precursors to producing organisms to understand the biosynthetic pathway. nih.govnih.gov | Could provide insights into the enzymatic steps leading to the formation of 5-Dehydroxyl-5-oxodoramectin. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.